

# Rusfertide: A Hepcidin Mimetic Approach to Managing Polycythemia Vera

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## Compound of Interest

Compound Name: *Rusfertide*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**Rusfertide** (PTG-300) is a first-in-class injectable peptide mimetic of the natural hormone hepcidin, the master regulator of iron homeostasis.[1][2] By mimicking hepcidin, **rusfertide** blocks the iron exporter ferroportin, leading to a reduction in iron availability for erythropoiesis. [3][4][5] This novel mechanism of action has shown significant promise in the treatment of polycythemia vera (PV), a myeloproliferative neoplasm characterized by the overproduction of red blood cells (erythrocytosis). Clinical trials have demonstrated that **rusfertide** can effectively control hematocrit levels, reduce the need for therapeutic phlebotomy, and improve iron deficiency and disease-related symptoms in patients with PV. This technical guide provides a comprehensive overview of **rusfertide**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols from key clinical trials.

## Introduction to Polycythemia Vera and the Role of Iron

Polycythemia vera is a chronic blood cancer characterized by the excessive production of red blood cells, often accompanied by elevated white blood cell and platelet counts. The primary treatment goal for PV is to maintain a hematocrit level below 45% to reduce the risk of thromboembolic events, a major cause of morbidity and mortality in these patients. The current standard of care often involves therapeutic phlebotomy, with or without cytoreductive therapies.

However, frequent phlebotomies can lead to iron deficiency, which in turn can exacerbate symptoms such as fatigue and cognitive impairment.

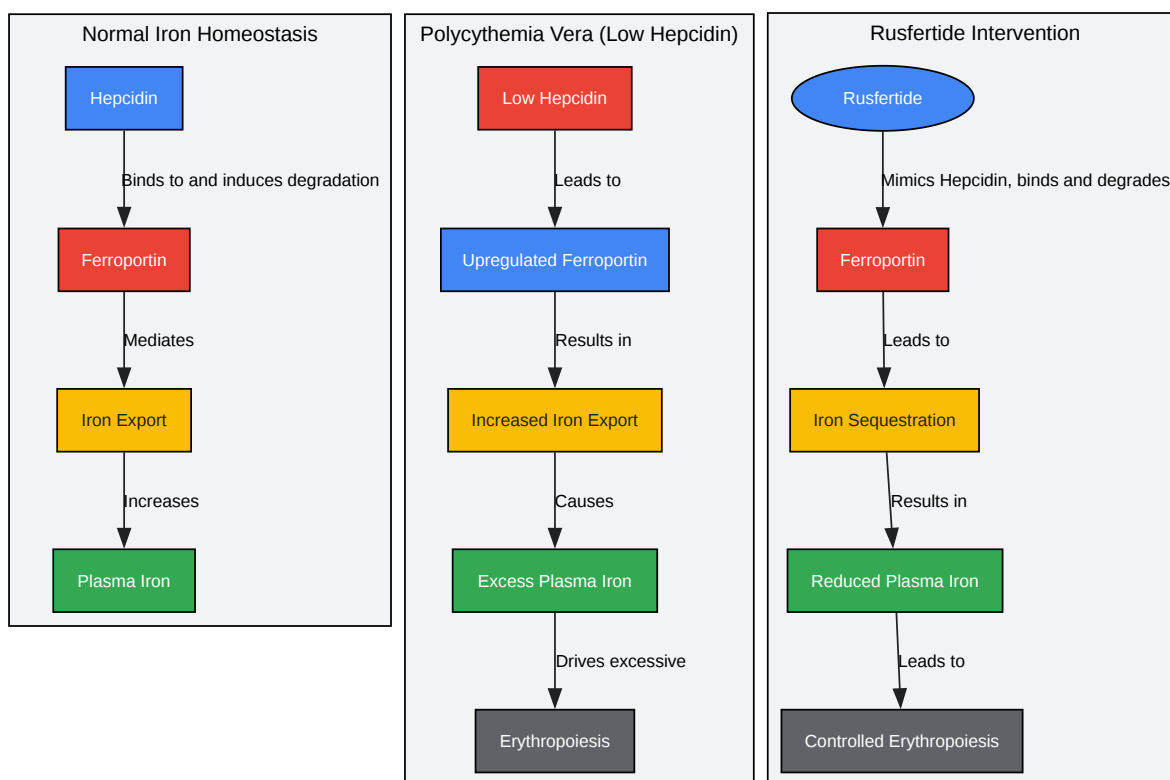
In PV, hepcidin levels are often suppressed, leading to increased iron availability that fuels the overproduction of red blood cells. **Rusfertide** addresses this underlying pathology by acting as a hepcidin mimetic, thereby restoring the normal regulation of iron metabolism.

## Mechanism of Action: The Hepcidin-Ferroportin Axis

Hepcidin is a peptide hormone primarily produced by the liver that plays a central role in regulating iron homeostasis. It exerts its effect by binding to ferroportin, the sole known iron exporter protein found on the surface of cells such as duodenal enterocytes, macrophages, and hepatocytes. The binding of hepcidin to ferroportin induces the internalization and degradation of ferroportin, thereby trapping iron within these cells and reducing the amount of iron circulating in the plasma.

**Rusfertide**, as a hepcidin mimetic, replicates this action. By binding to and promoting the degradation of ferroportin, **rusfertide** effectively limits the iron supply available to the bone marrow for red blood cell production. This targeted approach allows for the control of erythrocytosis without the systemic effects of broader cytoreductive agents.

Mechanism of Action of Rusfertide



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### Mechanism of Action of Rusfertide.

## Clinical Development and Efficacy

**Rusfertide** has undergone rigorous clinical evaluation in patients with polycythemia vera, primarily through the Phase 2 REVIVE and the Phase 3 VERIFY studies. These trials have consistently demonstrated the efficacy of **rusfertide** in managing the key aspects of the disease.

## Quantitative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the REVIVE and VERIFY clinical trials.

Table 1: Efficacy Results from the REVIVE (Phase 2) and VERIFY (Phase 3) Trials

Endpoint	REVIVE (Phase 2)	VERIFY (Phase 3)
Primary Endpoint		
Responder Rate	69.2% (Rusfertide) vs. 18.5% (Placebo) (p=0.0003)	77% (Rusfertide) vs. 33% (Placebo) (p<0.0001)
Key Secondary Endpoints		
Mean Number of Phlebotomies	Not explicitly reported as a primary outcome	0.5 (Rusfertide) vs. 1.8 (Placebo) (p<0.0001) (Weeks 0-32)
Hematocrit Control (<45%)	Consistently maintained for ≥3 years	62.6% (Rusfertide) vs. 14.4% (Placebo) (p<0.0001)
Patient-Reported Outcomes	Significant improvements in fatigue, early satiety, abdominal discomfort, inactivity, concentration, night sweats, and itching	Statistically significant improvements in PROMIS Fatigue SF-8a and MFSAF Total Symptom Score

Table 2: Safety and Tolerability Profile of **Rusfertide**

Adverse Events	REVIVE (Phase 2)	VERIFY (Phase 3)
Most Common Adverse Events	Grade 1-2 injection site reactions	Grade 1-2 injection site reactions
Serious Adverse Events (SAEs)	26% of patients; most unrelated to treatment	All serious adverse events reported were deemed not drug-related
Grade 3/4 Adverse Events	Grade 3 TEAEs in 25.7% of patients; No Grade 4 or 5 AEs	Majority of adverse events were grade 1-2
Thrombotic Events	Seven events in six high-risk PV patients	No evidence of an increased risk of cancer in rusfertide-treated patients compared to placebo

## Experimental Protocols: Key Clinical Trials

### The REVIVE Study (Phase 2, NCT04057040)

The REVIVE study was a three-part Phase 2 trial designed to evaluate the efficacy, safety, and tolerability of **rusfertide** in patients with polycythemia vera who were dependent on phlebotomy.

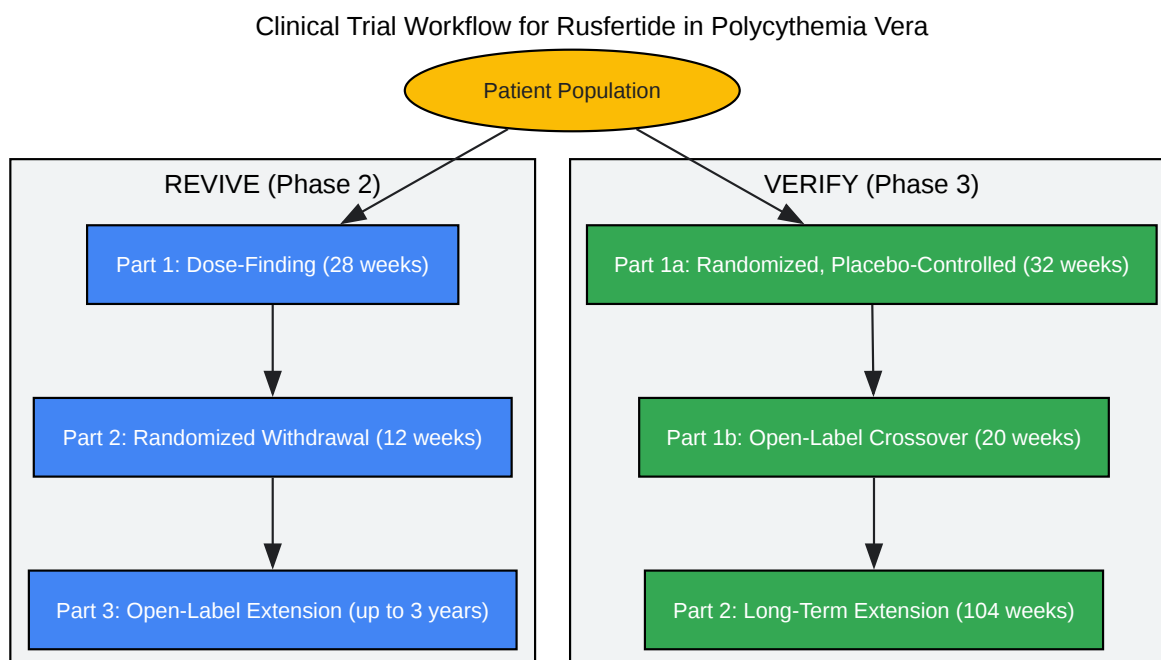
- Part 1: Dose-Finding (28 weeks)
  - Objective: To identify the appropriate dose of **rusfertide** to maintain hematocrit levels below 45%.
  - Methodology: Patients received weekly subcutaneous injections of **rusfertide** with dose adjustments.
- Part 2: Randomized, Placebo-Controlled Withdrawal (12 weeks)
  - Objective: To assess the efficacy of **rusfertide** compared to placebo in maintaining hematocrit control.

- Methodology: Patients were randomized to continue receiving their established dose of **rusfertide** or switch to a placebo.
- Part 3: Open-Label Extension (up to 3 years)
  - Objective: To evaluate the long-term safety and efficacy of **rusfertide**.
  - Methodology: All patients received open-label **rusfertide**.

## The VERIFY Study (Phase 3, NCT05210790)

The VERIFY study is a global, three-part, randomized, placebo-controlled Phase 3 trial designed to confirm the efficacy and safety of **rusfertide** in a larger patient population.

- Part 1a: Randomized, Double-Blind, Placebo-Controlled (32 weeks)
  - Objective: To evaluate the superiority of **rusfertide** plus standard of care versus placebo plus standard of care.
  - Methodology: Approximately 293 patients were randomized 1:1 to receive either once-weekly subcutaneous **rusfertide** or placebo, in addition to their ongoing therapy.
- Part 1b: Open-Label Crossover (20 weeks)
  - Objective: To provide **rusfertide** to all patients and assess its effects in those previously on placebo.
  - Methodology: Patients who completed Part 1a, including those on placebo, received open-label **rusfertide**.
- Part 2: Long-Term Open-Label Extension (104 weeks)
  - Objective: To assess the long-term safety and durability of response to **rusfertide**.
  - Methodology: All patients who completed Part 1b continue to receive open-label **rusfertide**.



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### Clinical Trial Workflow for Rusfertide.

## Biomarker Analysis

Studies have shown that treatment with **rusfertide** leads to favorable changes in biomarkers related to iron metabolism and erythropoiesis. In the PACIFIC study, **rusfertide** treatment resulted in an increase in median hepcidin concentrations and a modest decrease in erythroferrone (ERFE) concentration, consistent with reduced erythropoietic drive. Furthermore, in patients with baseline iron deficiency, **rusfertide** normalized iron levels, as evidenced by increases in ferritin and mean corpuscular volume (MCV), while iron levels remained stable in patients with normal iron at baseline.

## Conclusion and Future Directions

**Rusfertide** represents a significant advancement in the treatment of polycythemia vera. Its targeted mechanism of action, which addresses the underlying dysregulation of iron metabolism in PV, offers a novel and effective approach to controlling erythrocytosis and

reducing the burden of phlebotomy. The robust data from the REVIVE and VERIFY clinical trials demonstrate its potential to become a new standard of care for patients with PV. Further long-term data from the ongoing VERIFY extension study will provide additional insights into the durability and safety of this promising therapeutic agent. The development of **rusfertide** highlights the potential of hepcidin mimetics in treating a range of iron-related disorders.

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